6-Ethyl-2-methylpyrimidine-4-carbonitrile
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Overview
Description
6-Ethyl-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and have significant biological and chemical importance. This compound is characterized by the presence of an ethyl group at the 6th position, a methyl group at the 2nd position, and a cyano group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methylpyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidine derivative. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amino-substituted pyrimidines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-2-methylpyrimidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in enzymes or receptors. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Pyrimido[4,5-d]pyrimidines
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
Uniqueness
6-Ethyl-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the cyano group, allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-ethyl-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-3-7-4-8(5-9)11-6(2)10-7/h4H,3H2,1-2H3 |
InChI Key |
ICYAUNKMYAIYMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)C#N |
Origin of Product |
United States |
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